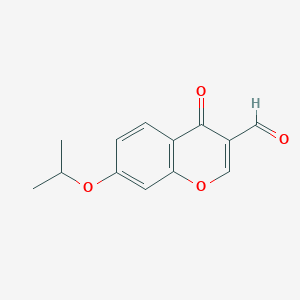
4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxycoumarin with propan-2-ol in the presence of an acid catalyst to form 7-propan-2-yloxy-4-hydroxycoumarin. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chromene ring can undergo electrophilic substitution reactions, particularly at the 3-position, with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Oxo-7-propan-2-yloxychromene-3-carboxylic acid.
Reduction: 4-Oxo-7-propan-2-yloxychromene-3-methanol.
Substitution: 3-bromo-4-Oxo-7-propan-2-yloxychromene.
Scientific Research Applications
4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-chromene-3-carbaldehyde: Lacks the propan-2-yloxy group, making it less lipophilic.
7-Hydroxy-4-Oxo-4H-chromene-3-carbaldehyde: Contains a hydroxyl group at the 7-position, altering its reactivity and solubility.
4-Oxo-4H-chromene-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, changing its chemical properties.
Uniqueness
4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde is unique due to the presence of the propan-2-yloxy group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other chromene derivatives and contributes to its diverse applications in scientific research.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-oxo-7-propan-2-yloxychromene-3-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-8(2)17-10-3-4-11-12(5-10)16-7-9(6-14)13(11)15/h3-8H,1-2H3 |
InChI Key |
ZDIKLWOBRUSSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



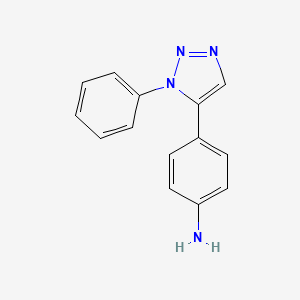

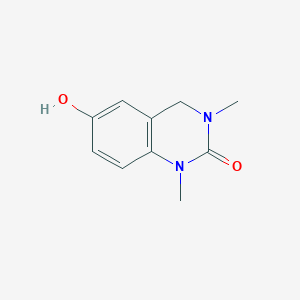
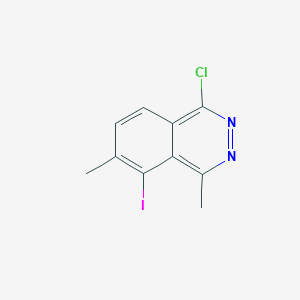
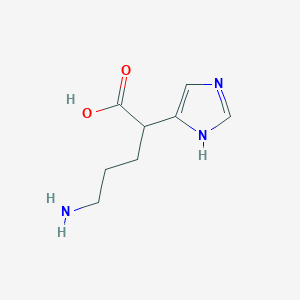
![Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)
![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)
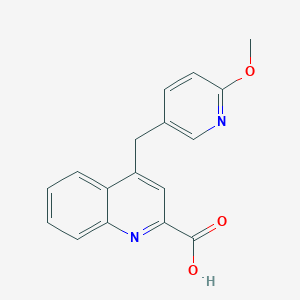



![3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile](/img/structure/B13883207.png)
